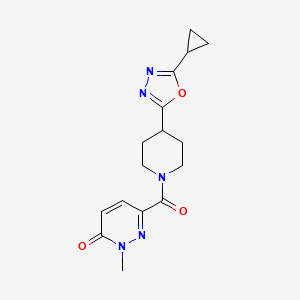

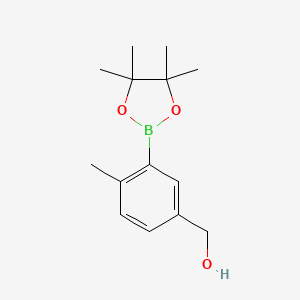

![molecular formula C8H8BrNO B2455190 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 2376147-37-2](/img/structure/B2455190.png)

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is a chemical compound . It’s an analogue of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol”, which means they have similar structures .

Synthesis Analysis

The synthesis of “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” analogues was achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process used Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The yield was high and the chemoselectivity was excellent .Molecular Structure Analysis

The molecular structure of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is represented by the Inchi Code: 1S/C8H6BrNO/c9-8-4-1-5-6 (10-8)2-3-7 (5)11/h1,4H,2-3H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” analogues involve the direct oxidation of 2,3-cyclopentenopyridine analogues .Physical And Chemical Properties Analysis

The physical form of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is solid . It should be stored in a refrigerator .科学的研究の応用

Pharmaceutical and Antimicrobial Research

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is primarily utilized in pharmaceutical research. It plays a significant role in the development of bactericides and antimicrobial agents. Its application extends to the synthesis of plant protection agents, indicating its potential in agricultural sciences as well. Notably, this compound has been a topic of interest due to its use as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).

Synthesis and Chemical Properties

The compound is involved in various synthetic routes, demonstrating its versatility in chemical synthesis. It can be prepared through methods such as acetylation, cyclization, and chlorination, leading to derivatives like 4-amino-2-chloro-6,7-dihydro-5H-cyclopenteno[b]pyridine. This process, involving Sandmeyer bromination and catalytic hydrogenated dehalogenation, yields an overall output of about 61% (Zhao Xin-qi, 2007).

Green Chemistry Applications

In green chemistry, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved. This process uses Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant, highlighting an environmentally friendly approach with high yield and excellent chemoselectivity (Lanhui Ren et al., 2015).

Novel Multicomponent Synthesis

A novel multicomponent condensation leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This process integrates malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, showcasing the compound's role in innovative chemical syntheses (I. V. Dyachenko et al., 2020).

Biological Activities

The compound displays various biological activities such as antiulcer and anticancer properties, making it a significant material in medical research. Different synthesis styles like thermal rearrangement and Friedlander condensation reaction contribute to exploring its biological potential (Chen Li-gong, 2004).

Safety and Hazards

特性

IUPAC Name |

2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJPPILHRQNFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)N=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

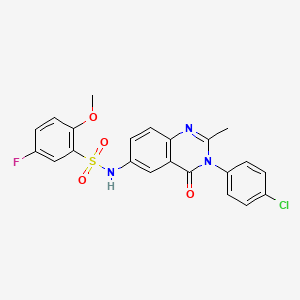

![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2455109.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)

![2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide](/img/structure/B2455112.png)

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)

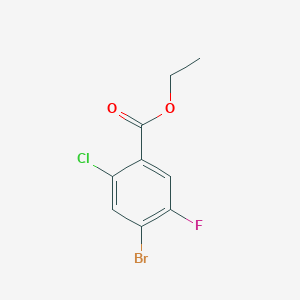

![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)

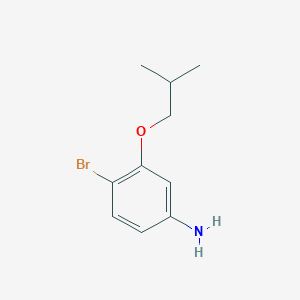

![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)